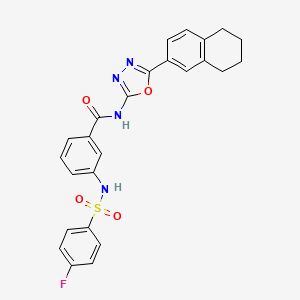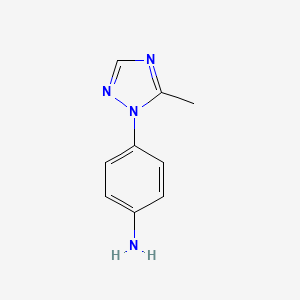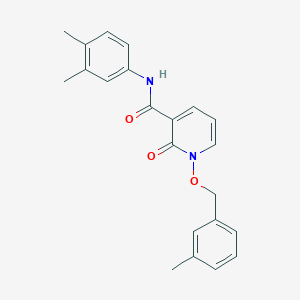
3-(4-fluorophenylsulfonamido)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenylsulfonamido)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound of interest due to its unique chemical structure and diverse potential applications. This compound consists of a fluorophenylsulfonamido moiety and an oxadiazolyl-tetrahydronaphthalenyl segment. The conjugation of these functional groups imparts specific properties making the compound a subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenylsulfonamido)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves several steps:
Step 1: Starting from 4-fluorobenzenesulfonamide, undergoes a reaction with benzoyl chloride to produce the intermediate, 4-fluorophenylsulfonyl chloride.
Step 2: The intermediate is then coupled with 2-amino-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole under suitable conditions, typically involving a base such as triethylamine in an aprotic solvent like dichloromethane.
Industrial Production Methods: Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity:
Reaction Environment: Maintaining controlled temperature and pH levels.
Solvent Selection: Use of eco-friendly solvents to ensure sustainability.
Purification Techniques: Implementation of chromatography and recrystallization methods to achieve desired compound quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions primarily affecting the tetrahydronaphthalene moiety.
Reduction: Reduction reactions may focus on the oxadiazole ring, potentially yielding less conjugated systems.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom in the phenyl ring, leading to diverse derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide under acidic or basic conditions.
Reducing Agents: Lithium aluminum hydride, sodium borohydride for selective reduction.
Substitution Reagents: Nucleophiles like amines, thiols under conditions such as basic aqueous or organic solvents.
Major Products Formed:
Oxidation Products: Can include ketones or carboxylic acids from the tetrahydronaphthalene ring.
Reduction Products: Can form alcohols or amines depending on the reduction site.
Substitution Products: Diverse substituted derivatives on the phenyl ring depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-fluorophenylsulfonamido)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide finds applications across multiple domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural mimics of biological substrates.
Medicine: Research into its role as a potential pharmacophore for developing new drugs targeting specific proteins or receptors.
Industry: Application in developing novel materials with specific chemical properties for advanced manufacturing.
Mécanisme D'action
Molecular Targets and Pathways: While specific molecular targets may vary, compounds of this nature typically interact with proteins or enzymes, modulating their activity through binding to active sites or allosteric regions. The mechanism can involve hydrogen bonding, van der Waals interactions, and sometimes covalent modifications of the target proteins.
Comparaison Avec Des Composés Similaires
Sulfonamides: 4-fluorophenylsulfonamide, N-methyl-4-fluorophenylsulfonamide.
Oxadiazoles: 2-amino-1,3,4-oxadiazole, 5-(2-thienyl)-1,3,4-oxadiazole.
That should cover the breadth and depth you were looking for. Anything else you'd like to dive deeper into?
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O4S/c26-20-10-12-22(13-11-20)35(32,33)30-21-7-3-6-18(15-21)23(31)27-25-29-28-24(34-25)19-9-8-16-4-1-2-5-17(16)14-19/h3,6-15,30H,1-2,4-5H2,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRDHNZGDKAKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide](/img/structure/B2542999.png)
![ethyl 2-[2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazol-4-yl]acetate](/img/structure/B2543001.png)
![ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543002.png)
![3-[(4-bromophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2543003.png)
![7-benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2543005.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide](/img/structure/B2543007.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2543010.png)
![6-chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2543011.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2543018.png)
![2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2543019.png)
![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)
![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)

